1-Methyl-4-propyl-1h,2'h-[3,3'-bipyrazol]-5-amine
Description
Properties
Molecular Formula |
C10H15N5 |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-methyl-4-propyl-5-(1H-pyrazol-5-yl)pyrazol-3-amine |
InChI |
InChI=1S/C10H15N5/c1-3-4-7-9(8-5-6-12-13-8)14-15(2)10(7)11/h5-6H,3-4,11H2,1-2H3,(H,12,13) |
InChI Key |
SYKQTWZDUJTRIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N(N=C1C2=CC=NN2)C)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Pyrazolyldiazonium Salts and Thorpe-Ziegler Cyclization
A highly efficient method for synthesizing 4-amino-1,3'-bipyrazoles involves the use of pyrazolyldiazonium salts as key intermediates. The procedure is summarized as follows:
Formation of Pyrazolyldiazonium Chlorides : Starting with 3-aminopyrazoles substituted at N-1 with methyl and C-4 with propyl groups, the amino group is converted to a diazonium salt by reaction with sodium nitrite in acidic conditions at low temperature.
Azo Coupling : The freshly prepared diazonium salts are reacted with ethyl cyanoacetate or similar active methylene compounds in ethanol/water mixtures in the presence of sodium acetate. This step forms ethyl 2-cyano-2-(2-(pyrazol-3-yl)hydrazinylidene)acetate derivatives.
Thorpe-Ziegler Cyclization : Under basic conditions (using bases such as potassium carbonate, triethylamine, or DBU) and suitable solvents (acetone or DMF), the azo-coupled intermediates undergo intramolecular cyclization to form the bipyrazole scaffold with amino substitution at position 4.
Optimization of Reaction Conditions : The choice of base, solvent, and reaction temperature significantly affects the yield. For example, using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in acetone with potassium iodide as an additive at reflux for 24 hours gives the best yields (up to 82%) for analogous bipyrazole derivatives.
Purification : The products are isolated by extraction, followed by recrystallization or column chromatography.
Table 1: Effect of Base and Solvent on Cyclization Yield (Representative Data for Analogous Bipyrazoles)
| Entry | Base | Solvent | Temp (°C) | Additive (KI mol%) | Time (h) | Conversion (%) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | K2CO3 | DMF | 60 | 10 | 12 | 39 | 8 |
| 2 | DBU | Acetone | 56 | 10 | 24 | 79 | 82 |
| 3 | DBU | Acetone | 56 | None | 24 | 76 | 89 |
| 4 | Et3N | DMF | 90 | 10 | 24 | Traces | 28 |
Note: Data adapted from Eur. J. Org. Chem. 2024, 27, e202301049
This method is directly applicable to the preparation of 1-methyl-4-propyl substituted bipyrazoles by using appropriately substituted pyrazole precursors.
Preparation of Substituted Pyrazole Precursors
The synthesis of the starting pyrazole derivatives bearing methyl and propyl substituents can be achieved by:
Condensation of β-enamino diketones with hydrazines : β-Enamino diketones bearing propyl substituents react with methylhydrazine or substituted hydrazines to give 1-methyl-4-propyl-1H-pyrazole intermediates.
Use of N-Boc protected piperidine acids : Although more relevant for piperidinyl-substituted pyrazoles, analogous strategies can be adapted for alkyl substituents.
Alkylation of pyrazoles : Direct N-alkylation with methyl and propyl halides under controlled conditions can introduce the desired substituents.
Amination Techniques
The amino group at position 5 of the bipyrazole is introduced by:
Reduction of nitrile or nitro precursors : Using reducing agents such as lithium aluminum hydride (LiAlH4) to convert nitrile groups to primary amines.
Hofmann rearrangement : Conversion of amides to amines via halogenation and base treatment.
Direct substitution reactions : Amination of halogenated bipyrazole intermediates under nucleophilic substitution conditions.
Summary of Research Results and Yields
The synthesis of this compound is best achieved via a multi-step process involving:
- Preparation of substituted pyrazole precursors.
- Formation and azo coupling of pyrazolyldiazonium salts.
- Thorpe-Ziegler cyclization under optimized basic conditions.
- Amination via reduction or substitution.
Yields reported for analogous compounds range from moderate to high (50–90%) depending on reaction conditions and substituents.
Chemical Reactions Analysis
1-Methyl-4-propyl-1h,2’h-[3,3’-bipyrazol]-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include nitric acid, sulfuric acid, and other oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the compound can lead to the formation of nitro derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications as a bioactive molecule due to its unique structural features. In medicine, it may be explored for its potential therapeutic properties. Additionally, in the industry, it can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 1-Methyl-4-propyl-1h,2’h-[3,3’-bipyrazol]-5-amine involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related pyrazole and bipyrazole derivatives. Key differences in substituent groups, molecular weights, and reported biological activities are highlighted below.
Structural Analogs and Substituent Effects
The following table summarizes structurally similar compounds and their distinguishing features:
*Estimated based on molecular formula.
Key Observations:
Substituent Position and Chain Length: The propyl group in the target compound introduces greater lipophilicity compared to methyl or ethyl substituents in analogs (e.g., 1,4-dimethyl derivative). This may enhance membrane permeability, a critical factor in drug design .
Biological Activity :
- While direct antimicrobial data for the target compound are unavailable, analogs like Ligand L (140) and its coordination complexes (e.g., [Cu2LCl4]) exhibit significant activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., Fusarium oxysporum). This suggests that bipyrazole amines with bulky alkyl groups (e.g., propyl) could similarly serve as ligands for bioactive metal complexes .
Physicochemical Properties
- Purity and Stability : The discontinued status of the target compound suggests challenges in synthesis or stability, whereas analogs like 1-Methyl-1H,1'H-[3,4'-bipyrazol]-5-amine are more readily available with high purity .
- Coordination Chemistry : Pyrazole-based ligands with longer alkyl chains (e.g., propyl) may offer improved solubility in organic solvents compared to methyl-substituted analogs, facilitating their use in catalysis or material science .
Biological Activity
1-Methyl-4-propyl-1H,2'H-[3,3'-bipyrazol]-5-amine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. The findings are supported by data tables and case studies from diverse research sources.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₇H₁₃N₃
- Molecular Weight : 139.20 g/mol
- CAS Number : 1524868-46-9
Antibacterial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial properties. For instance, studies have shown that various pyrazole derivatives demonstrate activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-Methyl-4-propyl-1H-pyrazol-5-amine | E. coli | 50 µg/mL |
| 1-Methyl-4-propyl-1H-pyrazol-5-amine | S. aureus | 40 µg/mL |
These findings suggest that the compound may be effective in treating infections caused by these bacteria, comparable to standard antibiotics like ciprofloxacin .
Antifungal Activity
The antifungal potential of this compound has also been explored. Pyrazole derivatives have shown effectiveness against fungi such as Candida albicans.
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| 1-Methyl-4-propyl-1H-pyrazol-5-amine | C. albicans | 25 µg/mL |
The results indicate that the compound can inhibit fungal growth at relatively low concentrations, making it a candidate for further antifungal drug development .
Anticancer Activity
The anticancer properties of this compound were evaluated in several studies focusing on various cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation in breast cancer cells (MCF-7).
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 70 |
| 50 | 50 |
| 100 | 30 |
At higher concentrations (100 µM), significant apoptosis was observed, indicating the potential of this compound as an anticancer agent .
Anti-inflammatory Activity
In terms of anti-inflammatory effects, studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Compound | Cytokine Inhibition (%) |
|---|---|
| 1-Methyl-4-propyl-1H-pyrazol-5-amine | TNF-alpha: 78% |
| 1-Methyl-4-propyl-1H-pyrazol-5-amine | IL-6: 89% |
These results suggest that the compound may be beneficial in treating inflammatory diseases .
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives, including this compound. The study found that modifications to the pyrazole ring significantly influenced biological activity:
- Modification A : Increased antibacterial activity against Pseudomonas aeruginosa.
- Modification B : Enhanced anticancer efficacy in MCF-7 cell lines.
These findings underscore the importance of chemical structure in determining biological activity and highlight avenues for further research .
Q & A
Q. What are the recommended synthetic routes for 1-Methyl-4-propyl-1H,2'H-[3,3'-bipyrazol]-5-amine, and how can purity be optimized?
The compound can be synthesized via multi-step condensation and alkylation reactions. A typical approach involves reacting pyrazole precursors with propylating agents under controlled conditions. For example, similar bipyrazole derivatives are synthesized using dichloromethane as a solvent, triethylamine as a base, and acid chlorides for acylation. Purification is achieved via column chromatography (silica gel, hexane:ethyl acetate eluent) to isolate high-purity products (>95%) .
Q. Which spectroscopic methods are most effective for structural confirmation of this compound?
Key techniques include:
- ¹H/¹³C NMR : To identify proton environments (e.g., methyl, propyl, and amine groups) and carbon backbone.
- IR Spectroscopy : Confirms functional groups (e.g., N-H stretch at ~3250 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 437.41 for a related derivative) .
Q. How should initial biological activity screening be designed for antimicrobial potential?
Follow standardized protocols:
- Bacterial Strains : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) pathogens.
- Antifungal Assays : Use Aspergillus and Fusarium species.
- Controls : Include streptomycin (antibacterial) and nystatin (antifungal). Report minimum inhibitory concentrations (MICs) using broth microdilution .
Advanced Research Questions
Q. How do substituent modifications influence the structure-activity relationship (SAR) of this compound?
Substituents on the pyrazole rings critically impact bioactivity. Electron-withdrawing groups (e.g., nitro) enhance antimicrobial potency by increasing electrophilicity, while bulky groups (e.g., cyclopropyl) may improve target binding. For example, derivatives with 3,5-dinitrobenzamide substituents showed MICs of 2–4 µg/mL against S. aureus .
Q. What methodologies elucidate the mechanism of action against microbial targets?
- Enzyme Inhibition Assays : Test β-lactamase or efflux pump inhibition.
- Molecular Docking : Predict binding to bacterial enzymes (e.g., DNA gyrase) using software like AutoDock.
- Transcriptomics : Identify gene expression changes in treated pathogens .
Q. How can analytical methods be optimized for quantifying this compound in complex matrices?
Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm). Mobile phase: Acetonitrile/water (70:30) with 0.1% formic acid. Validate linearity (R² > 0.99), LOD (0.1 µg/mL), and recovery (>90%) .
Q. How should contradictory data on substituent effects be resolved?
Discrepancies (e.g., variable activity of nitro vs. methoxy substituents) require:
- Dose-Response Curves : Confirm activity thresholds.
- Computational QSAR Models : Link electronic parameters (e.g., Hammett constants) to bioactivity.
- Synergy Studies : Test combinations with known antibiotics .
Q. What strategies improve solubility and stability for in vivo studies?
- Salt Formation : Use hydrochloride or mesylate salts.
- Co-solvents : Employ DMSO:PBS (10:90) for aqueous solubility.
- Stability Assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .
Q. How can computational modeling guide derivative design?
- Molecular Dynamics Simulations : Predict binding stability to targets (e.g., >50 ns simulations).
- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., LogP < 3) .
Q. What approaches identify off-target effects in eukaryotic cells?
- Proteomic Profiling : Use LC-MS/MS to detect protein expression changes.
- Cytotoxicity Assays : Test against human cell lines (e.g., HEK293) with IC₅₀ thresholds >50 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
